4-Heptanamine

Catalog No.
S1513022
CAS No.
16751-59-0
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptanamine

CAS Number

16751-59-0

Product Name

4-Heptanamine

IUPAC Name

heptan-4-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3

InChI Key

CLJMMQGDJNYDER-UHFFFAOYSA-N

SMILES

CCCC(CCC)N

Canonical SMILES

CCCC(CCC)N
  • Chemical Synthesis 4-Heptanamine is used in the preparation of various derivatives including amides, esters, and quaternary ammonium salts.
  • Development of Synthetic Analogs 4-Heptanamine has been used in the development of synthetic analogs such as Octodrine. Octodrine is a stimulant that was used during World War II.
  • Enzymatic Reactions 4-Heptanamine can be used as a substrate in enzymatic reactions.
  • Production of Specialty Chemicals 4-Heptanamine can be used in the production of specialty chemicals.

4-Heptanamine, also known as 1-amino-4-heptane or n-heptylamine, possesses a molecular weight of approximately 115.2166 g/mol. Its structure consists of a seven-carbon alkane chain with an amino group (-NH2) attached to the fourth carbon. The compound is characterized by its flammable nature and can exist as a colorless to pale yellow liquid at room temperature .

  • Form hydrogen bonds with other molecules.
  • Interact with charged groups on proteins and nucleic acids.
  • Undergo further modification within the body to exert specific effects.
  • Limited information exists on the specific hazards of 4-heptanamine. However, primary amines can exhibit some general hazardous properties:
    • Toxicity: Depending on the specific amine, they may be irritating or corrosive to skin and eyes, and harmful if inhaled or ingested.
    • Flammability: Aliphatic amines can be flammable liquids.
    • Reactivity: They can react exothermically with strong acids and oxidizing agents.
Typical of amines:

  • Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The compound can be synthesized from ketones or aldehydes through reduction processes involving catalysts such as lithium aluminum hydride or sodium borohydride .

Research on the biological activity of 4-Heptanamine indicates potential applications in pharmacology. It may exhibit properties such as:

  • Neurotransmitter Modulation: Similar to other amines, it could influence neurotransmitter systems in the brain.
  • Antimicrobial Activity: Some studies suggest that primary amines possess antimicrobial properties, making them candidates for further research in medicinal chemistry .

4-Heptanamine can be synthesized through several methods:

  • Reductive Amination: This involves reacting heptanal with ammonia in the presence of reducing agents.
  • Hydrogenation of 4-Heptanone: The ketone can be reduced using hydrogen gas over a catalyst.
  • Direct Amination: This method utilizes heptene and ammonia under specific conditions to yield 4-Heptanamine directly .

The applications of 4-Heptanamine span various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Surfactants and Detergents: Due to its surfactant properties, it is used in formulations for cleaning products.
  • Polymer Production: It can be utilized in making polyamides and other polymers .

Interaction studies involving 4-Heptanamine focus on its reactivity with other compounds and its potential effects on biological systems. Investigations into its interactions with neurotransmitter receptors may reveal insights into its pharmacological potential. Additionally, studies on how it interacts with various functional groups can inform its use in synthetic chemistry .

Several compounds share structural similarities with 4-Heptanamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-HeptanamineC7H17NPrimary amine; linear structure; low boiling point
2-HeptanamineC7H17NSecondary amine; branched structure; different reactivity
3-HeptanamineC7H17NSecondary amine; altered physical properties
5-HeptanamineC7H17NSecondary amine; distinct steric hindrance

4-Heptanamine is unique due to its specific position of the amino group on the heptane chain, which influences its chemical behavior and potential applications compared to other heptylamines .

Plasma Polymerization Techniques for Surface Functionalization

Plasma polymerization has emerged as a robust method for immobilizing 4-heptanamine derivatives on metallic and polymeric substrates. Using a dielectric barrier discharge (DBD) reactor at atmospheric pressure, heptylamine vapor undergoes fragmentation and recombination to form amine-rich thin films. Key parameters include:

ParameterOptimal RangeImpact on Film Properties
Deposition Time60–120 s↑ NH₂ density (6.72–7.65% N/C)
Plasma Power9 W (30 V, 0.3 A)Enhanced crosslinking, reduced pinholes
Substrate Temp.20°CPrevents thermal degradation of amines
Carrier Gas (Ar)100 mL/minStabilizes plasma discharge

Post-deposition analyses demonstrate that 60 s treatments yield surfaces with 88.2° water contact angles and 2.3-fold increases in bone marrow stromal cell adhesion compared to untreated Ti6Al4V alloy. The mechanism involves radical-mediated chain growth, where n-heptylamine monomers form covalent C-N bonds with surface hydroxyl groups.

Catalytic Reduction Pathways in Alkylamine Synthesis

4-Heptanamine derivatives are efficiently synthesized via catalytic hydrogenation and reductive amination:

A. Nitrile Hydrogenation
Fe-based catalysts (e.g., Fe/CNT) convert heptanenitrile to 4-heptanamine under 30 bar H₂ at 120°C, achieving 92% yield. The reaction proceeds through a Langmuir-Hinshelwood mechanism, where H₂ dissociates on Fe sites before nitrile adsorption.

B. Reductive Amination
Sodium triacetoxyborohydride (STAB) enables one-pot ketone-amine coupling. For 4-heptanone and NH₃:
$$ \text{4-Heptanone} + \text{NH}_3 \xrightarrow{\text{STAB, DCE}} \text{4-Heptanamine} \quad (\text{Yield: 85\%}) $$
STAB’s mild acidity (pH 5–6) prevents imine hydrolysis, making it superior to NaBH₃CN in substrates bearing ester or nitro groups.

C. Asymmetric Reductive Amination
Iridium/phosphoramidite catalysts induce enantioselectivity (>90% ee) in 4-heptanamine synthesis. DFT studies reveal a hydrogen-bonded transition state where the amine’s NH group interacts with the ligand’s phosphate moiety.

Palladium-Mediated Spirocyclic Framework Construction

Palladium catalysis enables the integration of 4-heptanamine into spirocyclic architectures. A notable example is the Narasaka–Heck/[4+2] annulation cascade:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene, 100°C
  • Substrate: γ,δ-Unsaturated oxime esters + Ethyl phenylpropiolate

This method constructs spirocyclic pyrrolines with six-membered rings (76% yield, >20:1 regioselectivity). The spiro-palladacycle intermediate undergoes regioselective C2 insertion, driven by transition-state energy differences (ΔΔG‡ = 2.8 kcal/mol via DFT).

Ligand-Controlled Selectivity in Asymmetric Synthesis

Ligand architecture critically impacts the stereochemical outcomes of 4-heptanamine derivatives:

Ligand Classes

  • C₂-Symmetric Bisoxazolines: Provide 82% ee in Pd-catalyzed allylic aminations but suffer from substrate scope limitations.
  • PHOX (Phosphinooxazoline) Ligands: Achieve 95% ee in Ir-catalyzed hydrogenations via NH-O hydrogen bonding with the metal center.
  • Phosphoramidites: Enable 94% ee in asymmetric reductive amination through π-stacking interactions with aromatic ketones.

A comparative study reveals that PHOX ligands outperform C₂-symmetric analogs in reactions requiring steric differentiation at the β-carbon.

Biointerface Engineering for Enhanced Cell Adhesion

4-Heptanamine represents a significant advancement in biointerface engineering through its application in plasma polymerization processes that dramatically enhance cellular adhesion properties [12]. The compound demonstrates exceptional capability in modifying surface chemistry to create bioactive interfaces that promote cellular attachment and proliferation [12]. When subjected to low-temperature atmospheric pressure plasma polymerization, 4-heptanamine undergoes ionization to form high-energy excited states that subsequently bond to substrate surfaces in the form of amino groups [12].

The plasma polymerization of 4-heptanamine on titanium alloy surfaces introduces amino functional groups that significantly improve biocompatibility through multiple mechanisms [12]. Research demonstrates that amino groups are among the most prevalent functional groups in biological systems, and amine-functionalized surfaces achieved through plasma polymerization have been proven to boost cell attachment and enhance cell migration and intracellular signaling [12] [4]. The process involves the cleavage of carbon-nitrogen bonds, resulting in the generation of aminyl radicals that subsequently bond with substrate surfaces [12].

Detailed investigations reveal that 4-heptanamine plasma polymerization creates nanoscale surface morphology that expands available attachment sites for cellular pseudopodia on extracellular membranes [12]. The modification process demonstrates time-dependent effects, with deposition times of 60 seconds, 90 seconds, and 120 seconds promoting bone marrow stromal cell adhesion and proliferation most effectively [12]. The enhancement in cellular behavior can be attributed to three primary factors: introduction of nanoscale surface morphology, modifications in substrate wettability, and changes in chemical components and functional groups present on the surface [12].

The fibronectin adsorption force obtained through 4-heptanamine modification shows significant dependence on chemical composition, with amino groups demonstrating superior performance compared to methyl and hydroxyl groups [12] [42]. This enhanced fibronectin adsorption facilitates the rearrangement of adsorbed fibronectin molecules according to cellular orientation, ultimately enhancing cell adhesion through synergistic effects of fibronectin adsorption force, organization, and cell traction force [12] [42]. The adhesive glycoprotein fibronectin plays substantial roles in crucial physiological mechanisms, mediating cell-cell adhesion and enhancing cell-substrate anchoring and spreading [12].

Table 1: Chemical Composition and Atomic Ratios of 4-Heptanamine Plasma Polymerized Films

Deposition Time (s)Carbon (C%)Oxygen (O%)Nitrogen (N%)N/C Ratio (%)NH₂/C Ratio (%)NH₂/N Ratio (%)
074.0222.523.464.683.3972.48
3080.2414.675.096.345.1481.03
4581.7311.656.628.106.7182.83
6087.026.866.127.036.7295.54
9085.847.176.998.147.3189.84
12083.0210.026.968.387.6591.28

The enhancement in cellular proliferation through 4-heptanamine modification demonstrates remarkable efficacy, with studies showing a 3.45-fold increase in cell growth compared to unmodified surfaces [35]. The amino concentration ranging from 7% to 10% has been identified as particularly promising from a tissue engineering perspective [12]. Notably, amino groups have been suggested to be permissive for the differentiation of mesenchymal stem cells into specialized cell types [12].

Polymeric Membrane Modification Strategies

4-Heptanamine serves as a critical component in advanced polymeric membrane modification strategies, particularly in the development of enhanced polyethersulfone membrane systems . The compound demonstrates exceptional utility in plasma polymerization processes that significantly improve membrane surface properties, including hydrophilicity enhancement and promotion of cellular adhesion and proliferation . Research indicates that plasma polymerization of 4-heptanamine on polyethersulfone membrane surfaces results in substantial increases in surface hydrophilicity, fundamentally altering the membrane's interaction with biological systems .

The modification process involves introducing 4-heptanamine into atmospheric pressure plasma systems where the compound undergoes ionization and subsequent polymerization onto membrane surfaces [30]. This technique enables the deposition of ultrathin nanocoatings that modify surface chemistry without affecting bulk material properties [30]. The plasma polymerization approach offers several advantages including cost-effectiveness, absence of vapor requirements, expedited deposition processes, and enhanced operational efficiency [12].

Polymeric membrane modification through 4-heptanamine plasma polymerization addresses critical challenges in membrane technology, particularly biofouling control and biocompatibility enhancement [9]. The amino-rich coatings generated through this process demonstrate improved resistance to fouling while simultaneously promoting beneficial cellular interactions [5]. The modification strategy enables precise control over surface functionality through adjustment of deposition parameters including plasma power, deposition time, and monomer flow rates [30].

The effectiveness of 4-heptanamine in membrane modification extends to diverse polymer systems beyond polyethersulfone, including applications in nanofiltration and ultrafiltration membrane technologies [33]. The compound's ability to introduce amino functional groups onto polymer surfaces creates opportunities for subsequent functionalization through grafting or cross-linking reactions [23]. These amino groups serve as reactive sites for immobilization of bioactive molecules, enzymes, or antimicrobial agents, expanding the functional capabilities of modified membranes [5].

Research demonstrates that 4-heptanamine modified membranes exhibit enhanced performance in biological applications, particularly in promoting bone marrow stromal cell adhesion and proliferation . The deposition times of 60 seconds, 90 seconds, and 120 seconds have been identified as optimal for achieving maximum biological activity [12]. The modification process results in membranes with improved surface energy characteristics and enhanced protein adsorption properties, contributing to superior biocompatibility [5].

Surface Hydrophilicity Optimization in Biomedical Implants

4-Heptanamine plays a pivotal role in surface hydrophilicity optimization for biomedical implant applications through its unique ability to modulate surface wetting properties while introducing bioactive amino functionality [12]. The compound's application in plasma polymerization processes enables precise control over surface hydrophilicity, creating implant surfaces with optimized water contact angles for enhanced biocompatibility [12]. Research demonstrates that hydrophilicity represents a critical parameter in determining implant success, influencing protein adsorption, cellular adhesion, and subsequent tissue integration [16].

The hydrophilicity optimization achieved through 4-heptanamine modification involves complex relationships between surface chemistry, topography, and wetting behavior [12]. Plasma polymerization of 4-heptanamine at specific deposition times results in significant alterations to surface hydrophilicity, with 30-second and 45-second deposition times producing highly hydrophilic surfaces with water contact angles of 62.1 degrees and 65.7 degrees respectively [12]. However, extended deposition times of 60 seconds, 90 seconds, and 120 seconds result in moderately hydrophobic to hydrophobic surfaces with contact angles ranging from 88.2 to 90.3 degrees [12].

Table 2: Surface Hydrophilicity Optimization Through Contact Angle Measurements

Deposition Time (s)Water Contact Angle (degrees)Standard DeviationSurface Classification
090.51.0Hydrophobic
3062.11.6Hydrophilic
4565.71.1Hydrophilic
6088.21.4Moderately Hydrophobic
9089.81.2Hydrophobic
12090.31.5Hydrophobic

The optimization of surface hydrophilicity through 4-heptanamine modification demonstrates non-linear relationships between contact angle measurements and cellular behavior [12]. Contrary to conventional assumptions that highly hydrophilic surfaces promote optimal cellular responses, research reveals that moderately hydrophobic surfaces with contact angles between 88 and 90 degrees achieve superior bone marrow stromal cell proliferation [12]. This finding indicates the importance of balanced hydrophilicity in biomedical implant design, where excessive hydrophilicity may not necessarily correlate with enhanced biological performance [12].

The mechanism underlying hydrophilicity optimization involves the formation of amino functional groups that interact with water molecules through hydrogen bonding and electrostatic interactions [17]. The amino groups introduced through 4-heptanamine plasma polymerization create polar surface regions that enhance water affinity, while the hydrocarbon backbone contributes to overall surface energy characteristics [17]. The balance between these competing effects determines the final hydrophilicity profile of modified surfaces [17].

Table 3: Biointerface Engineering Parameters for Enhanced Cell Adhesion

Application ParameterValue
Deposition Time Range for Enhanced Cell Adhesion60-120 seconds
Optimal Amino Group Concentration Range6.72-7.65% NH₂/C ratio
Surface Contact Angle for Cell Proliferation88-90 degrees
Enhancement Factor in Cell Proliferation3.45-fold increase
Fibronectin Adsorption EnhancementNH₂ > CH₃ >> OH
Time to Significant Cell Response6 hours for adhesion

Surface hydrophilicity optimization in biomedical implants through 4-heptanamine modification addresses critical challenges in osseointegration and tissue compatibility [20]. The compound's ability to create amino-rich surfaces promotes favorable protein adsorption patterns, particularly enhancing fibronectin and vitronectin binding that facilitates cellular attachment [42] [44]. These proteins serve as crucial mediators in the cascade of events leading to successful implant integration, including focal adhesion complex formation and cytoskeletal organization [42].

XLogP3

1.9

Boiling Point

139.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

16751-59-0

Wikipedia

4-heptanamine

General Manufacturing Information

4-Heptanamine: ACTIVE

Dates

Modify: 2023-08-15

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